

4-Bromo-2,6-dimethoxypyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,6-dimethoxypyrimidine**

Cat. No.: **B1338956**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,6-dimethoxypyrimidine**: Synthesis, Properties, and Applications

Introduction

4-Bromo-2,6-dimethoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrimidine, a core component of nucleic acids, this scaffold is of significant interest to researchers in drug development. The strategic placement of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions, while the methoxy groups at the 2- and 6-positions modulate the electronic properties and reactivity of the pyrimidine ring. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

PART 1: Physicochemical Properties and Structural Elucidation

The fundamental characteristics of **4-Bromo-2,6-dimethoxypyrimidine** are crucial for its handling, characterization, and application in synthetic chemistry. Its identity is confirmed through a combination of spectroscopic methods and physical measurements.

Molecular Structure and Identity

The structure consists of a six-membered pyrimidine ring functionalized with two methoxy (-OCH₃) groups at positions 2 and 6, and a bromine (Br) atom at position 4.

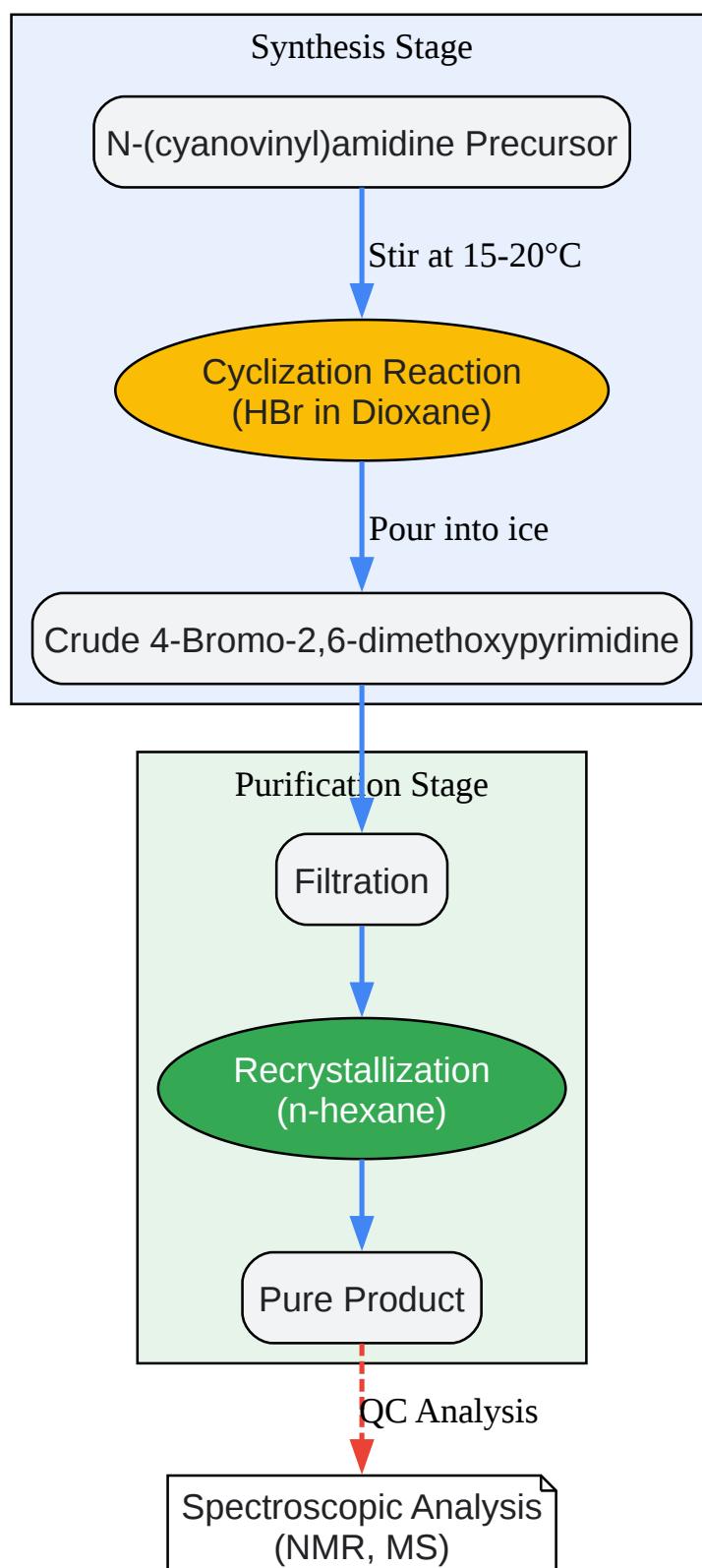
- Molecular Formula: C₆H₇BrN₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- SMILES: COC1=CC(=NC(=N1)OC)Br[\[1\]](#)
- InChI: InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3[\[1\]](#)

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	60186-89-2	[2] [5]
Molecular Weight	219.04 g/mol	[2] [4] [6]
Monoisotopic Mass	217.96909 Da	[1]
Appearance	Typically a solid	
Storage	Sealed in a dry place at room temperature	[2]

Spectroscopic Characterization


Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra depend on the acquisition conditions, ¹H NMR, ¹³C NMR, and mass spectra provide unambiguous evidence of the molecule's constitution[\[7\]](#). The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

PART 2: Synthesis and Purification

The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable approach involves a one-pot cyclization reaction, which offers an efficient route to this class of compounds[\[8\]](#).

Synthetic Workflow Overview

The synthesis of substituted bromopyrimidines often leverages the cyclization of acyclic precursors in the presence of a bromine source and an acid catalyst. This approach is advantageous due to its simplicity and high yield.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and purification.

Experimental Protocol: One-Pot Synthesis of 4-Bromopyrimidines

This protocol is adapted from a general method for synthesizing 4-bromopyrimidines and serves as a robust starting point[8].

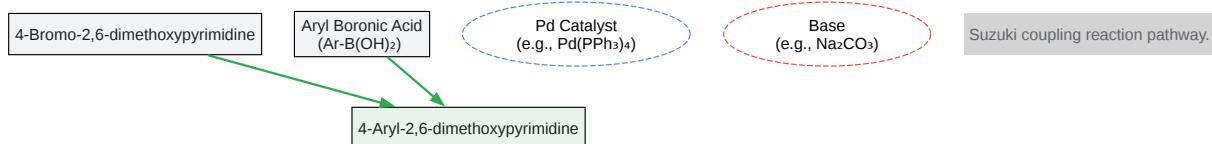
Materials:

- N-cyanovinylamidine precursor
- Dry Hydrogen Bromide (HBr) gas
- 1,4-Dioxane (anhydrous)
- Crushed ice
- n-Hexane (for recrystallization)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, prepare a saturated solution of dry HBr gas in anhydrous 1,4-dioxane (30 mL).
 - Expertise & Experience: Using anhydrous dioxane is critical to prevent water from interfering with the cyclization reaction and hydrolyzing the intermediates. Saturating the solvent with HBr ensures a high concentration of the acid catalyst.
- Addition of Reactant: Add the N-cyanovinylamidine precursor (10 mmol) to the HBr/dioxane solution.
- Reaction: Stir the resulting mixture at a controlled temperature of 15-20°C for 2 hours. The reaction is mildly exothermic, and temperature control prevents the formation of side products.
- Quenching: After 2 hours, allow the reaction mixture to stand at room temperature for 1 hour to ensure completion. Subsequently, pour the mixture into a beaker containing crushed ice. This step quenches the reaction and precipitates the product.

- Isolation: The 4-bromopyrimidine product precipitates as a pale yellow solid. Collect the solid by vacuum filtration.
- Purification: Purify the crude product by recrystallization from n-hexane to yield the pure 4-bromopyrimidine[8].
 - Trustworthiness: The purity of the final compound should be verified by melting point analysis and spectroscopic methods (^1H NMR, ^{13}C NMR, MS) to ensure it meets the standards required for subsequent applications.


PART 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-Bromo-2,6-dimethoxypyrimidine** stems from the reactivity of the C4-Br bond. This position is susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms electron-deficient. This electronic property facilitates nucleophilic aromatic substitution and makes the C-Br bond an excellent substrate for oxidative addition in catalytic cycles.

Key Reactions: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, **4-Bromo-2,6-dimethoxypyrimidine** can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 4-position, enabling the rapid diversification of the pyrimidine core. This is a cornerstone reaction in the synthesis of complex molecules for drug discovery.

[Click to download full resolution via product page](#)

Caption: Suzuki coupling reaction pathway.

PART 4: Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents[9]. Its ability to participate in hydrogen bonding and π -stacking interactions makes it an effective pharmacophore for engaging with biological targets.

- **Anticancer Agents:** Many kinase inhibitors used in oncology feature a pyrimidine core. The ability to functionalize **4-Bromo-2,6-dimethoxypyrimidine** via cross-coupling allows for the synthesis of libraries of compounds to screen for inhibitory activity against targets like EGFR or CDK4/6[9]. The bromine atom itself can contribute to binding affinity and has been incorporated into various anticancer compounds to enhance their efficacy[10].
- **Antimicrobial and Antiviral Drugs:** The pyrimidine ring is central to several anti-infective drugs. The structural diversity achievable from **4-Bromo-2,6-dimethoxypyrimidine** makes it a valuable starting material for developing novel agents targeting bacterial enzymes like DNA gyrase or viral proteins[9].
- **Central Nervous System (CNS) Agents:** Pyrimidine derivatives have also found applications as CNS-active agents, including calcium channel blockers and antidepressants[9].

The utility of **4-Bromo-2,6-dimethoxypyrimidine** lies in its role as an intermediate. It provides a robust and reliable platform for introducing molecular complexity, which is a critical step in the structure-activity relationship (SAR) studies that drive drug discovery programs.

Conclusion

4-Bromo-2,6-dimethoxypyrimidine is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable component in the toolkit of synthetic and medicinal chemists. This guide has detailed its core properties and provided a framework for its synthesis and application, underscoring its importance for professionals dedicated to advancing pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-2,6-dimethoxypyrimidine (C₆H₇BrN₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-2,6-dimethoxypyrimidine - CAS:60186-89-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Bromo-2,6-dimethoxypyrimidine | C₆H₇BrN₂O₂ | CID 11287431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE | 60186-89-2 [m.chemicalbook.com]
- 6. 5-Bromo-4,6-dimethoxypyrimidine | C₆H₇BrN₂O₂ | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BROMO-2,6-DIMETHOXY-PYRIMIDINE(60186-89-2) 1H NMR spectrum [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethoxypyrimidine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338956#4-bromo-2-6-dimethoxypyrimidine-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com